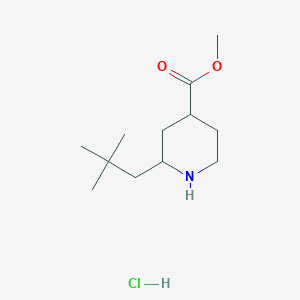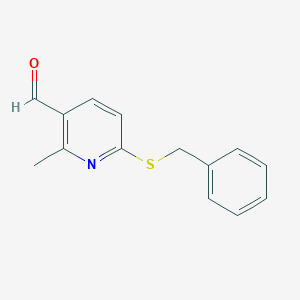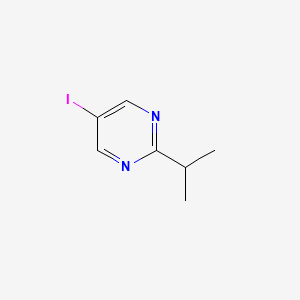
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine is a compound belonging to the thiazole family, which is a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine typically involves the reaction of appropriate thiazole precursors with dimethylamine and 4-methylbenzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, electrophiles, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential anti-inflammatory and antitumor activities, contributing to the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell membranes, enzymes, and receptors involved in inflammatory and tumor processes.
Pathways Involved: It interferes with bacterial cell wall synthesis, inhibits enzyme activity, and modulates signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2,N2-Dimethyl-5-(3-methylbenzyl)thiazole-2,4-diamine
- N2,N2-Dimethyl-5-(4-chlorobenzyl)thiazole-2,4-diamine
- N2,N2-Dimethyl-5-(4-fluorobenzyl)thiazole-2,4-diamine
Uniqueness
N2,N2-Dimethyl-5-(4-methylbenzyl)thiazole-2,4-diamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with biological membranes and targets .
Propriétés
Formule moléculaire |
C13H17N3S |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
2-N,2-N-dimethyl-5-[(4-methylphenyl)methyl]-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C13H17N3S/c1-9-4-6-10(7-5-9)8-11-12(14)15-13(17-11)16(2)3/h4-7H,8,14H2,1-3H3 |
Clé InChI |
DCRQAFYSUWTANS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=C(N=C(S2)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)


![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)


![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)

![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)

